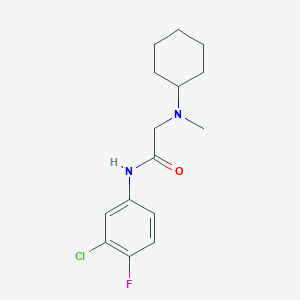
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the glycine transporter type 1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors are a promising new class of drugs that have shown potential in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.
Wirkmechanismus
CFM-2 acts as a N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibitor, which means it inhibits the reuptake of glycine by neurons. This leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CFM-2 has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease locomotor activity. In addition, CFM-2 has also been shown to have analgesic effects in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 for lab experiments is its specificity for N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. This allows researchers to selectively inhibit N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide without affecting other neurotransmitter systems. However, one limitation of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of drug addiction. CFM-2 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the role of CFM-2 in the treatment of Alzheimer's disease. CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, there is also interest in developing more water-soluble derivatives of CFM-2 to improve its in vivo administration.
Synthesemethoden
CFM-2 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with cyclohexylmagnesium bromide, followed by the addition of N-methylglycine tert-butyl ester and subsequent deprotection to yield CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications. In preclinical studies, CFM-2 has shown promise in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In addition, CFM-2 has also been studied for its potential use in the treatment of drug addiction.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQOOMWYHYUSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

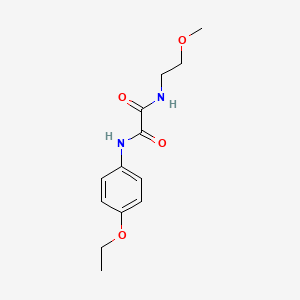

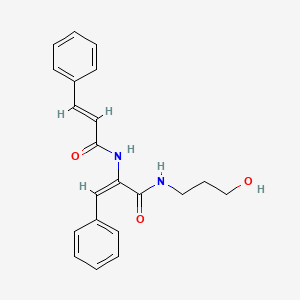

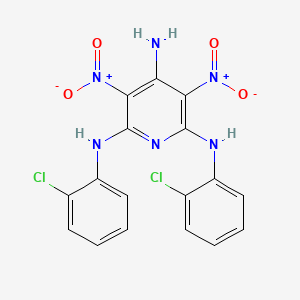

![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
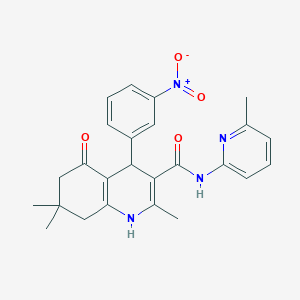
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)

![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
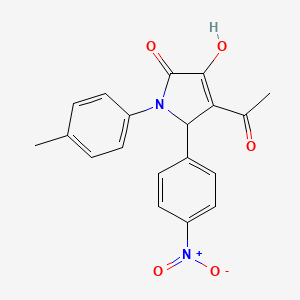
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5184804.png)